molecular formula C5H3BrN2O4 B13750055 3-Nitro-4-hydroxy-5-bromopyridine N-oxide CAS No. 31872-66-9

3-Nitro-4-hydroxy-5-bromopyridine N-oxide

Cat. No.: B13750055
CAS No.: 31872-66-9
M. Wt: 234.99 g/mol
InChI Key: UAOUZQSNNHOJCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-hydroxy-5-bromopyridine N-oxide typically involves the nitration and bromination of pyridine derivatives. For example, pyridine can undergo bromination with molecular bromine in fuming sulfuric acid at 130°C to give a mixture of brominated pyridines . Nitration can be achieved using fuming nitric acid and oleum at high temperatures . The specific conditions for synthesizing this compound involve careful control of reaction parameters to ensure the correct substitution pattern on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-hydroxy-5-bromopyridine N-oxide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 3-amino-4-hydroxy-5-bromopyridine N-oxide.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-4-hydroxy-5-bromopyridine N-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-4-hydroxy-5-bromopyridine N-oxide involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and hydroxyl groups can engage in substitution and hydrogen bonding interactions. These properties make it a versatile compound in chemical reactions and potential biological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-hydroxy-5-bromopyridine N-oxide is unique due to the presence of all three functional groups (nitro, hydroxyl, and bromine) on the pyridine ring. This combination of functional groups provides a unique reactivity profile, making it valuable in various chemical transformations and applications.

Properties

CAS No.

31872-66-9

Molecular Formula

C5H3BrN2O4

Molecular Weight

234.99 g/mol

IUPAC Name

3-bromo-1-hydroxy-5-nitropyridin-4-one

InChI

InChI=1S/C5H3BrN2O4/c6-3-1-7(10)2-4(5(3)9)8(11)12/h1-2,10H

InChI Key

UAOUZQSNNHOJCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1O)Br)[N+](=O)[O-]

Origin of Product

United States

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